molecular formula C15H18N2OS2 B3014513 N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide CAS No. 1258753-58-0

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide

Cat. No. B3014513
CAS RN: 1258753-58-0
M. Wt: 306.44
InChI Key: PZZFEQZFLOFTHZ-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of thiol-containing compounds, which have been found to possess various biological activities. In

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various pathways, including the inhibition of enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which may contribute to its antioxidant properties. This compound has also been found to inhibit the expression of pro-inflammatory cytokines and reduce the activity of inflammatory enzymes, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some research groups.

Future Directions

There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of inflammatory and oxidative stress-related diseases, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of this compound may be optimized to improve its yield and availability for research purposes.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves several steps, including the reaction of 3-mercapto-1-propanesulfonic acid with ethyl chloroacetate to form 3-(ethylthio)propanesulfonic acid, which is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid. The final step involves the reaction of N-(4-chlorobenzoyl)-3-(ethylthio)propanesulfonic acid with sodium cyanide to form this compound.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been shown to possess anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZFEQZFLOFTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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